molecular formula C8H8ClNO2 B1582052 2-Amino-2-(4-chlorophenyl)acetic acid CAS No. 6212-33-5

2-Amino-2-(4-chlorophenyl)acetic acid

Cat. No.: B1582052
CAS No.: 6212-33-5
M. Wt: 185.61 g/mol
InChI Key: QGJGBYXRJVIYGA-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chlorophenyl)acetic acid (IUPAC name: (2S)-2-amino-2-(4-chlorophenyl)acetic acid) is a chiral α-amino acid derivative featuring a 4-chlorophenyl substituent at the α-carbon of the acetic acid backbone. It exists in enantiomeric forms: the (R)- and (S)-configurations, with the (S)-enantiomer being more commonly studied in pharmacological contexts .

Preparation Methods

Classical Synthetic Routes

Strecker Synthesis Approach

  • Methodology : This classical method involves the reaction of 4-chlorobenzaldehyde with ammonium cyanide to form an α-aminonitrile intermediate, which is subsequently hydrolyzed under acidic or basic conditions to yield 2-amino-2-(4-chlorophenyl)acetic acid.
  • Reaction Conditions : Controlled temperature (~80°C) under reflux, with pH carefully adjusted post-hydrolysis to prevent racemization of the chiral center.
  • Catalysis : Phase-transfer catalysts such as tetrabutylammonium bromide can be employed to enhance reaction rates and yields.
  • Advantages : Well-established, allows for stereochemical control.
  • Limitations : Use of toxic cyanide reagents requires careful handling and disposal.

Ester Hydrolysis Route

  • Methodology : Starting from ethyl 2-amino-2-(4-chlorophenyl)acetate or similar esters, hydrolysis is carried out under acidic (HCl) or basic (NaOH) refluxing ethanol conditions to obtain the free acid.
  • Reaction Conditions : Reflux in ethanol with acid or base for several hours.
  • Advantages : Straightforward and scalable.
  • Limitations : Requires prior synthesis or availability of the ester intermediate.

Industrial and Optimized Synthetic Methods

Reaction of 4-Chlorobenzaldehyde with Glycine

  • Overview : Industrial synthesis often involves the condensation of 4-chlorobenzaldehyde with glycine under catalytic conditions to form the target amino acid.
  • Optimization : Use of continuous flow reactors and advanced purification techniques to increase yield and purity.
  • Reaction Control : Temperature, pH, and catalyst choice are optimized for maximum efficiency.

Synthesis via Chloroacetyl Chloride and 4-Chloroaniline

  • Methodology : Chloroacetyl chloride reacts with 4-chloroaniline to form an intermediate amide, which is then hydrolyzed to yield this compound.
  • Reaction Conditions : Controlled hydrolysis under acidic or basic conditions.
  • Industrial Relevance : Allows for large-scale production with good control over impurities.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Advantages Limitations
Strecker Synthesis 4-chlorobenzaldehyde, ammonium cyanide Acid/base hydrolysis, phase-transfer catalyst Reflux ~80°C, pH control Established, stereocontrol Toxic cyanide handling
Ester Hydrolysis Ethyl 2-amino-2-(4-chlorophenyl)acetate HCl or NaOH Reflux in ethanol Simple, scalable Requires ester intermediate
Condensation of 4-chlorobenzaldehyde and glycine 4-chlorobenzaldehyde, glycine Catalysts (varied) Optimized industrial conditions Scalable, high purity Requires catalyst optimization
Chloroacetyl chloride + 4-chloroaniline Chloroacetyl chloride, 4-chloroaniline Acid/base hydrolysis Controlled hydrolysis Large-scale feasible Multi-step, intermediate handling
o-Chloroacetophenone + para-chlorophenol (for related acid) o-Chloroacetophenone, para-chlorophenol NaOH, copper powder, sulfur, morpholine quinoline 125–130°C, nitrogen atmosphere, reflux Improved yield, mild conditions Complex purification steps

Analytical Confirmation of Product

To ensure the identity and purity of this compound, the following analytical techniques are recommended:

Research Findings and Optimization Notes

  • Phase-transfer catalysts significantly improve reaction rates in Strecker synthesis.
  • Maintaining reflux temperature around 80°C balances reaction efficiency and minimizes side reactions.
  • pH adjustment post-hydrolysis is crucial to prevent racemization, preserving the stereochemical integrity of the product.
  • Industrial methods favor continuous flow and optimized catalyst systems to enhance yield and reduce impurities.
  • The related synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid demonstrates the utility of copper powder catalysis under nitrogen atmosphere, suggesting potential for analogous conditions in this compound synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(4-chlorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can influence metabolic processes and enzyme activities. The compound may act on neurotransmitter pathways, affecting the synthesis and release of neurotransmitters . Additionally, its structural similarity to glycine allows it to participate in various biochemical reactions .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₈H₈ClNO₂
  • Molecular Weight : 185.61 g/mol
  • Synonyms: (S)-4-Chlorophenylglycine, H-Phg(4-Cl)-OH, L-(4-chlorophenyl)glycine .

This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of chiral alcohols (e.g., (R)-2-amino-2-(4-chlorophenyl)ethanol) and protected derivatives (e.g., trityl-amino analogs) . Its structural features, including the electron-withdrawing chlorine atom and chiral center, influence its physicochemical properties and biological interactions, such as collagenase inhibition and anticonvulsant activity .

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Substitution of the 4-chlorophenyl group with other halogens alters electronic properties and bioactivity:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Bioactivity Source
2-Amino-2-(4-fluorophenyl)acetic acid 4-F 169.15 Lower lipophilicity (logP) vs. Cl; reduced anticonvulsant potency in murine models .
2-Amino-2-(4-bromophenyl)acetic acid 4-Br 230.06 Higher molecular weight and steric bulk; potential for enhanced receptor binding .

Mechanistic Insight : The electronegativity and size of halogens influence dipole moments and van der Waals interactions. Chlorine’s balance of electronegativity and moderate size often optimizes binding affinity, as seen in collagenase inhibitors where Cl positioning affects Gibbs free energy (ΔG = -6.4 to -6.5 kcal/mol) .

Substituent Position and Ring Modifications

Variations in substituent position or aromatic ring structure impact pharmacological profiles:

Compound Name Structure Modification Key Findings Source
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Dichlorobenzyl + alkyne chain IC₅₀ ≈ 10 µM for collagenase inhibition; hydrogen bonding with Gln215 (2.202 Å) .
2-Amino-2-(2-pyridyl)acetic acid Pyridyl ring (N-atom) Increased polarity and hydrogen-bonding capacity; altered solubility in aqueous media .
2-(4-Amino-2-chlorophenyl)acetic acid Amino group at position 4 Enhanced water solubility (logP reduction); potential for ionic interactions in APIs .

Note: Ortho- or meta-substituted chlorophenyl derivatives often exhibit reduced steric accessibility compared to para-substituted analogs, affecting target engagement .

Functional Group Derivatives

Modification of the amino or carboxylic acid groups alters reactivity and application:

Compound Name Functional Group Change Application/Property Source
Methyl 2-amino-2-(4-chlorophenyl)acetate Methyl ester (COOCH₃) Increased lipophilicity; prodrug strategy for improved membrane permeability .
(4-Chlorophenylamino)-acetic acid hydrazide Hydrazide (CONHNH₂) Anticonvulsant activity at 30–300 mg/kg; no neurotoxicity in murine models .
D-4-Chlorophenylglycine HCl Hydrochloride salt (R-enantiomer) Enhanced crystallinity and stability; used in asymmetric synthesis .

Synthetic Utility : Esterification (e.g., methyl ester) facilitates storage and handling, while hydrazide formation enables anticonvulsant screening .

Enantiomeric Comparisons

The (R)- and (S)-enantiomers exhibit distinct pharmacological behaviors:

Property (S)-2-Amino-2-(4-chlorophenyl)acetic Acid (R)-2-Amino-2-(4-chlorophenyl)acetic Acid Source
Collagenase Inhibition ΔG = -6.4 kcal/mol (preferred binding) Not reported
Synthetic Use Intermediate for oxazepanone derivatives Precursor to ethanol derivatives
Salt Form Solubility Free acid: Moderate solubility HCl salt: High aqueous solubility

Chiral Significance : The (S)-enantiomer is frequently associated with higher bioactivity, though the (R)-form is utilized in salt formulations for improved pharmacokinetics .

Biological Activity

2-Amino-2-(4-chlorophenyl)acetic acid, also known as DL-4-chlorophenylglycine, is a derivative of glycine with notable biological activities. This compound has garnered attention due to its potential applications in various fields, including pharmacology and nutrition. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₈H₈ClNO₂
  • Molecular Weight : 185.61 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Melting Point : 220-230 °C
  • Boiling Point : 328.8 ± 32.0 °C at 760 mmHg
  • CAS Number : 6212-33-5

1. Ergogenic Effects

This compound has been reported to influence physical performance. As an amino acid derivative, it plays a role in the secretion of anabolic hormones and may enhance fuel supply during exercise, thereby improving mental performance during stress-related tasks and preventing exercise-induced muscle damage . These properties make it a candidate for use as an ergogenic dietary supplement.

2. Neuropharmacological Potential

Recent studies suggest that compounds similar to this compound may exhibit neuropharmacological effects, particularly as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine . The structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring can significantly influence the inhibitory potency against AChE and butyrylcholinesterase (BuChE) enzymes .

3. Antimicrobial Properties

In vitro studies have demonstrated that derivatives of this compound possess antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. For instance, some synthesized analogs exhibited inhibition zones comparable to standard antibiotics like amoxicillin . The efficacy of these compounds suggests potential applications in developing new antimicrobial agents.

Case Studies and Experimental Data

Study ReferenceBiological ActivityFindings
Luckose et al., 2015Ergogenic effectsDemonstrated improvements in physical performance metrics with amino acid derivatives .
MDPI, 2023AChE inhibitionIdentified IC₅₀ values for various analogs; some showed significant inhibition compared to donepezil .
Wiley Online Library, 2021Antibacterial activityCompounds showed effective inhibition against E. coli and S. aureus with notable inhibition zones .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-2-(4-chlorophenyl)acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Strecker Synthesis : A classic approach for α-amino acids, involving the reaction of 4-chlorobenzaldehyde with ammonium cyanide and subsequent hydrolysis.
  • Ester Hydrolysis : Start with ethyl 2-amino-2-(4-chlorophenyl)acetate (or similar esters) under acidic or basic hydrolysis conditions (e.g., HCl/NaOH in refluxing ethanol).
  • Optimization :
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Temperature : Maintain reflux conditions (~80°C) to balance reaction speed and side-product formation.
  • pH Control : Neutralize reaction mixtures post-hydrolysis to prevent racemization of the chiral center .

Q. How can the purity and structural identity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA) gradient.
  • NMR Spectroscopy : Confirm the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm, aromatic protons) and the α-amino acid backbone (δ 3.8–4.2 ppm for CH(NH₂)).
  • X-ray Crystallography : Resolve crystal structure to verify bond angles (e.g., C-C-Cl angle ≈ 120°) and hydrogen-bonding patterns, as shown in solid-state studies of similar arylacetic acids .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

  • Approaches :

  • In Silico Screening : Compare molecular docking results across different protein targets (e.g., enzymes vs. receptors) to identify structure-activity relationships (SAR).
  • Purity Assessment : Use LC-MS to detect trace impurities (e.g., unreacted precursors) that may skew bioassay results.
  • Comparative Studies : Benchmark against analogs like 2-Amino-2-(4-fluorophenyl)acetic acid () to isolate the electronic effects of the chloro substituent .

Q. How can solid-state NMR and deuterium quadrupole coupling constants elucidate the conformational dynamics of this compound?

  • Methodology :

  • Deuterium Labeling : Synthesize deuterated analogs (e.g., [2,2-²H₂]acetic acid moiety) to study molecular motion.
  • Quadrupole Coupling Analysis : Measure coupling constants (e.g., C₆D₅ group: ~180 kHz) to infer torsional angles and hydrogen-bonding networks.
  • Crystal Packing Effects : Correlate asymmetry parameters (η) with intermolecular interactions using data from substituted arylacetic acids (, Table 3.6) .

Q. What computational parameters are critical for modeling the interaction of this compound with biological targets?

  • Key Parameters :

  • Force Fields : Use CHARMM or AMBER for molecular dynamics simulations, incorporating partial charges derived from quantum mechanical calculations (e.g., DFT/B3LYP).
  • Docking Protocols : Include solvation effects (e.g., implicit water models) and flexible side-chain adjustments for target binding pockets.
  • Electrostatic Potential Maps : Highlight the electron-withdrawing effect of the 4-chloro group, which enhances hydrogen-bond acceptor capacity at the carboxylate moiety .

Properties

IUPAC Name

2-amino-2-(4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJGBYXRJVIYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863712
Record name Benzeneacetic acid, .alpha.-amino-4-chloro-
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Molecular Weight

185.61 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Other Solid
Record name Benzeneacetic acid, .alpha.-amino-4-chloro-
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CAS No.

6212-33-5, 43189-37-3
Record name α-Amino-4-chlorobenzeneacetic acid
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Record name Benzeneacetic acid, alpha-amino-4-chloro-
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Record name Benzeneacetic acid, .alpha.-amino-4-chloro-
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Record name Benzeneacetic acid, α-amino-4-chloro
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Record name Amino(4-chlorophenyl)acetic acid
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Record name (4-Chlorophenyl)glycine, DL-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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